Potassium 3-hydroxyphenyltrifluoroborate

Description

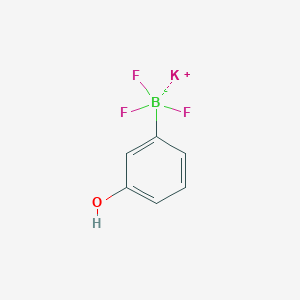

Potassium 3-hydroxyphenyltrifluoroborate (CAS: 871231-45-7, molecular formula: C₆H₅BF₃KO, molecular weight: 200.01) is a trifluoroborate salt widely employed in Suzuki-Miyaura cross-coupling reactions due to its stability and solubility in polar solvents . It features a hydroxyl (-OH) group at the meta position of the phenyl ring, enabling hydrogen bonding and influencing its reactivity. The compound exhibits a melting point of 170–190°C and is classified as an irritant (R36/37/38) with hazard codes H315, H319, and H335 . Its synthesis typically involves borylation of 3-iodophenol or related precursors, followed by potassium exchange .

Properties

IUPAC Name |

potassium;trifluoro-(3-hydroxyphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF3O.K/c8-7(9,10)5-2-1-3-6(11)4-5;/h1-4,11H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJVQWTFIFFNYGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)O)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635709 | |

| Record name | Potassium trifluoro(3-hydroxyphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871231-45-7 | |

| Record name | Potassium trifluoro(3-hydroxyphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 3-hydroxyphenyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Potassium 3-hydroxyphenyltrifluoroborate can be synthesized through several methods. One common synthetic route involves the reaction of 3-hydroxyphenylboronic acid with potassium hydrogen fluoride in a mixture of methanol and water under an inert atmosphere . The reaction is typically carried out at temperatures ranging from 0 to 20°C for about 30 minutes . This method yields a high-purity product that is suitable for various applications.

Chemical Reactions Analysis

Potassium 3-hydroxyphenyltrifluoroborate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under strong oxidative conditions without degrading the boron functionality.

Substitution: It is a versatile coupling partner in C-C bond-forming reactions, such as the Suzuki-Miyaura cross-coupling reaction.

Common Reagents and Conditions: Typical reagents include palladium catalysts and bases like potassium carbonate.

Major Products: The primary products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Carbon-Carbon Coupling Reactions

One of the primary applications of potassium 3-hydroxyphenyltrifluoroborate is in carbon-carbon coupling reactions, notably:

- Suzuki Coupling Reactions : This compound is frequently used as a boron reagent in Suzuki-Miyaura cross-coupling reactions. The reaction involves the coupling of aryl halides with aryl or vinyl boronic acids to form biaryl compounds. This compound offers advantages over traditional boronic acids due to its stability and ease of handling under air and moisture conditions .

- Halogen Substitution Reactions : The compound can also facilitate halogen substitution reactions, where it acts as a nucleophile to displace halogens from alkyl or aryl halides .

Synthesis of Physiologically Active Natural Products

The compound has been employed in the total synthesis of various biologically active natural products. Its ability to form complex structures through selective coupling reactions makes it valuable in medicinal chemistry. For instance, it has been used to synthesize derivatives of polycyclic aromatic hydrocarbons, which exhibit significant biological activity .

Methodologies for Preparation

This compound can be synthesized using several methods:

- Direct Reaction with Aryl Halides : A common method involves the reaction of an aryl halide with potassium hydrogen fluoride and an organometallic reagent. This method allows for the formation of the trifluoroborate salt without isolating intermediates, improving efficiency and yield .

- Sequential Reactions : The preparation can also be achieved through a series of sequential reactions involving organolithium reagents and borate compounds. This approach allows for precise control over the reaction conditions and product formation .

Case Study 1: Optimization in Suzuki Reactions

A study explored the use of this compound in Suzuki coupling reactions involving various aryl halides and boron sources. The researchers optimized conditions such as solvent choice and palladium catalyst type, achieving high yields of desired products under mild conditions .

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| Pd(OAc)2, K2CO3, THF/H2O | 80% | Optimal solvent mixture |

| PdCl2(dppf), K2CO3, THF | 75% | Alternative catalyst system |

Case Study 2: Synthesis of Fluorenes

Another study utilized this compound for the synthesis of fluorene derivatives through a cascade reaction sequence. The research highlighted how varying reaction times and temperatures influenced product distribution and yield. The successful formation of multiple regioisomers demonstrated the compound's utility in complex organic synthesis .

| Product | Reaction Time (hours) | Yield (%) |

|---|---|---|

| Fluorenes (mixture) | 5 | 71% (85/15 ratio) |

| Biphenyl derivative | 2 | Trace |

Mechanism of Action

The mechanism by which potassium 3-hydroxyphenyltrifluoroborate exerts its effects is primarily through its role as a coupling partner in Suzuki-Miyaura reactions. The compound interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond . This process involves several molecular targets and pathways, including the activation of the boron and halide groups .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key attributes of potassium 3-hydroxyphenyltrifluoroborate with structurally related trifluoroborate salts:

Biological Activity

Potassium 3-hydroxyphenyltrifluoroborate (K-3-HTFB) is a compound that has garnered attention for its potential applications in medicinal chemistry and biological research. This article explores its biological activity, synthesis, and relevant studies that highlight its significance in various fields.

K-3-HTFB is an organotrifluoroborate compound characterized by a trifluoroborate group attached to a 3-hydroxyphenyl moiety. The synthesis of such compounds typically involves the reaction of boron trifluoride with phenolic compounds, leading to the formation of stable organotrifluoroborates that can serve as versatile intermediates in organic synthesis.

Key Properties:

- Molecular Formula: C6H6BF3O

- Molar Mass: 181.87 g/mol

- Solubility: Soluble in polar solvents, demonstrating stability under aqueous conditions.

Biological Activity

The biological activity of K-3-HTFB is primarily linked to its role as a fluorine source in various chemical reactions, including those involving nucleophilic substitutions. The trifluoroborate moiety is known to facilitate the introduction of fluorine into organic molecules, which can enhance their pharmacological properties.

K-3-HTFB can act as a nucleophile, participating in reactions that form carbon-fluorine bonds. This property is particularly valuable in the development of fluorinated pharmaceuticals, which often exhibit improved metabolic stability and bioavailability.

Case Studies and Research Findings

-

Fluorination Reactions:

Recent studies have demonstrated the efficacy of K-3-HTFB in mediating fluorination reactions under mild conditions. For instance, it has been shown to effectively fluorinate aryl diazonium salts, leading to the formation of fluorinated aromatic compounds that are useful in drug development . -

Biocompatibility Studies:

Research into the biocompatibility of K-3-HTFB has indicated that it exhibits low toxicity profiles when tested on various cell lines. This characteristic is essential for its potential use in biomedical applications, particularly in imaging and therapeutic contexts . -

Applications in Imaging:

The incorporation of fluorine into compounds using K-3-HTFB has been explored for applications in positron emission tomography (PET) imaging. Fluorinated compounds are often used as radiotracers due to their favorable properties for imaging techniques .

Data Table: Summary of Biological Activity Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.